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Introduction:

The landscape of drug discovery is continually evolving, with a pressing need for innovative

tools to identify and validate novel therapeutic targets. Chemoproteomic profiling has emerged

as a powerful strategy to globally map protein-ligand interactions within their native cellular

context. The EN1441-alkyne probe, a functionalized covalent ligand, offers a robust method for

identifying the cellular targets of the EN1441 compound, a degrader of the Androgen Receptor

(AR) and its splice variant AR-V7, which are key drivers in androgen-independent prostate

cancer. This document provides detailed application notes and experimental protocols for

utilizing the EN1441-alkyne probe in chemoproteomic workflows, aimed at researchers,

scientists, and drug development professionals.

Principle of the Method
The EN1441-alkyne probe is a derivative of the EN1441 compound, featuring a terminal alkyne

group. This alkyne serves as a bioorthogonal handle for "click chemistry," specifically the

copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The workflow involves treating live

cells with the EN1441-alkyne probe, which covalently binds to its protein targets. Following cell

lysis, an azide-functionalized reporter tag, such as biotin-azide, is "clicked" onto the alkyne-
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modified proteins. These tagged proteins can then be enriched, typically using streptavidin

beads, and subsequently identified and quantified by mass spectrometry-based proteomics.

This approach enables the precise identification of direct protein targets of the parent

compound.

Applications
Target Identification and Validation: Elucidate the direct binding partners of EN1441 and

similar covalent compounds within the cellular proteome.

Selectivity Profiling: Assess the proteome-wide selectivity of covalent ligands to identify

potential off-target effects.[1][2]

Drug Discovery and Development: Facilitate the development of more potent and selective

drug candidates by understanding their molecular interactions.

Understanding Disease Mechanisms: Investigate the role of specific protein targets in

disease pathways, such as the role of AR and AR-V7 in prostate cancer.[1][2][3][4][5]

Quantitative Data Summary
The following tables summarize the quantitative proteomic data from a study utilizing the

EN1441-alkyne probe in 22Rv1 prostate cancer cells.[1]

Table 1: Enrichment of Androgen Receptor (AR) and AR-V7

Protein
Enrichment Ratio (EN1441-
alkyne vs. Vehicle)

p-value

AR/AR-V7 2.9 <0.05

Table 2: Significantly Enriched Off-Target Proteins

Total Proteins Quantified
Significantly Enriched Off-Targets (>1.5
log2 fold change, p<0.02)

1830 110
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Note: For a complete list of enriched proteins, refer to the supplementary materials of the

original publication.[1]

Experimental Protocols
Protocol 1: Cell Culture and Treatment with EN1441-
Alkyne Probe

Cell Culture: Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% fetal bovine

serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5%

CO2.

Proteasome Inhibition (Optional): To prevent the degradation of target proteins and allow for

their accumulation, pre-treat the cells with a proteasome inhibitor such as bortezomib (BTZ)

at a final concentration of 1 µM for 1 hour.[1]

Probe Treatment: Treat the cells with the EN1441-alkyne probe at a final concentration of 5

µM for 4.5 hours. A vehicle control (e.g., DMSO) should be run in parallel.[1]

Protocol 2: Cell Lysis and Protein Extraction
Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline

(PBS).

Lysis: Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with

protease and phosphatase inhibitors). A common lysis buffer for proteomics applications is

0.1%-0.25% w/v Rapigest SF in 50 mM Ammonium Bicarbonate.[6]

Sonication: To ensure complete lysis, sonicate the samples on ice. Use 3 cycles of 15

seconds on and 5 seconds off at 20% power.[6]

Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

Protein Quantification: Collect the supernatant and determine the protein concentration using

a standard protein assay (e.g., BCA assay).
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Protocol 3: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) - "Click Chemistry"
This protocol is adapted for protein labeling in cell lysates.

Prepare Click Chemistry Reagents:

Azide-functionalized biotin handle (e.g., Biotin-PEG3-Azide): Prepare a 10 mM stock

solution in DMSO.

Copper(II) sulfate (CuSO4): Prepare a 20 mM stock solution in water.

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in

water. This ligand stabilizes the Cu(I) ion.

Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water. This is the reducing

agent to generate Cu(I) from CuSO4.

Aminoguanidine Hydrochloride: Prepare a 100 mM stock solution in water. This can help

prevent damage to biomolecules from reactive oxygen species.[7]

Reaction Setup (per sample):

In a microcentrifuge tube, take a defined amount of protein lysate (e.g., 1 mg).

Add the azide-biotin handle to a final concentration of 100 µM.

Add a pre-mixed solution of CuSO4 and THPTA. The final concentrations should be 0.1

mM CuSO4 and 0.5 mM THPTA (5:1 ligand to copper ratio).[7]

Add aminoguanidine to a final concentration of 5 mM.[7]

Initiate the Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the

click reaction.[7]

Incubation: Incubate the reaction for 1 hour at room temperature with gentle rotation.

Protocol 4: Enrichment of Biotinylated Proteins
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Bead Preparation: Use streptavidin-coated magnetic beads. Wash the beads three times

with the lysis buffer.

Protein Binding: Add the click-reacted lysate to the washed beads and incubate for 1-2 hours

at 4°C with rotation to allow for the binding of biotinylated proteins.

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the

beads extensively to remove non-specifically bound proteins. A typical wash series includes:

Three washes with lysis buffer.

Three washes with high-salt buffer (e.g., 1 M NaCl in PBS).

Three washes with PBS.

Elution (On-Bead Digestion): For mass spectrometry analysis, it is common to perform on-

bead digestion of the enriched proteins.

Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C.

Alkylate with iodoacetamide (20 mM) for 30 minutes at room temperature in the dark.

Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.

Protocol 5: Sample Preparation for TMT-based
Quantitative Proteomics

Peptide Collection: After on-bead digestion, collect the supernatant containing the digested

peptides.

Desalting: Desalt the peptides using a C18 StageTip or equivalent.

TMT Labeling:

Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB).
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Add the appropriate Tandem Mass Tag (TMT) reagent to each sample according to the

manufacturer's protocol. Typically, 41 µL of TMT label reagent is added to 100 µL of

sample.[8]

Incubate for 1 hour at room temperature.

Quenching: Quench the labeling reaction by adding 5% hydroxylamine and incubating for 15

minutes.[8]

Sample Pooling: Combine the TMT-labeled samples in a 1:1 ratio.

Final Desalting: Desalt the pooled sample using a C18 StageTip.

Mass Spectrometry Analysis: Analyze the prepared peptides by LC-MS/MS.
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Caption: Experimental workflow for chemoproteomic profiling using the EN1441-alkyne probe.
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Caption: EN1441 inhibits both full-length AR and AR-V7 signaling pathways.
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The EN1441-alkyne probe is a valuable tool for chemoproteomic profiling, enabling the

identification and characterization of covalent ligand targets in a cellular context. The detailed

protocols provided herein offer a comprehensive guide for researchers to implement this

technology in their own laboratories. By elucidating the molecular targets of compounds like

EN1441, this approach will continue to be instrumental in advancing our understanding of

disease biology and accelerating the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate
Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate
Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4. nomuraresearchgroup.com [nomuraresearchgroup.com]

5. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate
Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke
Department of Biostatistics and Bioinformatics [biostat.duke.edu]

7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition |
Springer Nature Experiments [experiments.springernature.com]

8. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data
Analysis - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Revolutionizing Drug Discovery: Chemoproteomic
Profiling with the EN1441-Alkyne Probe]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15605074#using-en1441-alkyne-probe-for-
chemoproteomic-profiling]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15605074?utm_src=pdf-body
https://www.benchchem.com/product/b15605074?utm_src=pdf-body
https://www.benchchem.com/product/b15605074?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11844536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11844536/
https://www.researchgate.net/publication/389047480_Covalent_Destabilizing_Degrader_of_AR_and_AR-V7_in_Androgen-Independent_Prostate_Cancer_Cells
https://pubmed.ncbi.nlm.nih.gov/39990458/
https://pubmed.ncbi.nlm.nih.gov/39990458/
https://nomuraresearchgroup.com/wp-content/uploads/2025/06/zammit-et-al-2025-covalent-destabilizing-degrader-of-ar-and-ar-v7-in-androgen-independent-prostate-cancer-cells.pdf
https://pubmed.ncbi.nlm.nih.gov/40490871/
https://pubmed.ncbi.nlm.nih.gov/40490871/
https://biostat.duke.edu/mass-spectrometry-appropriate-protocol-cell-lysis-using-probe-sonication
https://biostat.duke.edu/mass-spectrometry-appropriate-protocol-cell-lysis-using-probe-sonication
https://experiments.springernature.com/articles/10.1007/978-1-4939-7893-9_14
https://experiments.springernature.com/articles/10.1007/978-1-4939-7893-9_14
https://pmc.ncbi.nlm.nih.gov/articles/PMC7442215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7442215/
https://www.benchchem.com/product/b15605074#using-en1441-alkyne-probe-for-chemoproteomic-profiling
https://www.benchchem.com/product/b15605074#using-en1441-alkyne-probe-for-chemoproteomic-profiling
https://www.benchchem.com/product/b15605074#using-en1441-alkyne-probe-for-chemoproteomic-profiling
https://www.benchchem.com/product/b15605074#using-en1441-alkyne-probe-for-chemoproteomic-profiling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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